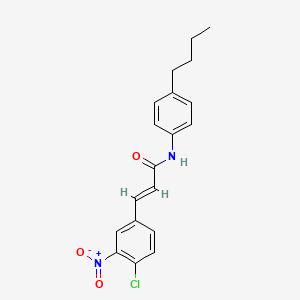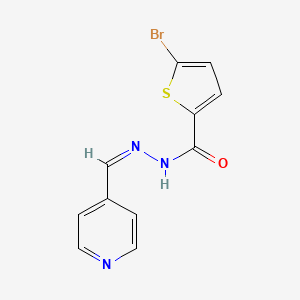![molecular formula C24H17NO3S B4892311 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is a chemical compound that belongs to the class of flavonoids. It is also known as ETC-1002 and is being studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves the activation of adenosine monophosphate-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of lipid synthesis and the stimulation of fatty acid oxidation, resulting in the reduction of circulating triglyceride and cholesterol levels. Additionally, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been shown to have lipid-lowering, anti-inflammatory, and glucose-lowering effects in preclinical and clinical studies. It has been demonstrated to reduce low-density lipoprotein cholesterol levels, triglyceride levels, and markers of inflammation in patients with hypercholesterolemia. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one in lab experiments include its well-established mechanism of action, its safety profile, and its potential therapeutic applications in cardiovascular diseases and metabolic disorders. However, its limitations include the need for further research to establish its efficacy in other diseases and its potential side effects.
Direcciones Futuras
The future directions for 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one research include investigating its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify potential side effects. Finally, the development of novel formulations and delivery methods may improve its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves the reaction between 2-acetylbenzoic acid and 2-amino-4-(4-ethoxyphenyl)thiazole in the presence of a base and a catalyst. The reaction results in the formation of the desired product as a yellow solid with a melting point of 222-224°C.
Aplicaciones Científicas De Investigación
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders. It has been shown to have lipid-lowering, anti-inflammatory, and glucose-lowering effects in preclinical studies. Clinical trials have also demonstrated its safety and efficacy in reducing low-density lipoprotein cholesterol levels in patients with hypercholesterolemia.
Propiedades
IUPAC Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3S/c1-2-27-17-10-7-16(8-11-17)21-14-29-23(25-21)20-13-19-18-6-4-3-5-15(18)9-12-22(19)28-24(20)26/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTATALZQVGJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)


![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)

![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)
![3-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B4892299.png)


![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)